

# An In-depth Technical Guide to 4-(Methylamino)butanoic Acid

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## Compound of Interest

Compound Name: 4-(Methylamino)butanoic acid

Cat. No.: B029077

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## Abstract

**4-(Methylamino)butanoic acid**, also known as N-methyl-GABA, is a gamma-amino acid derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA).[1][2] This structural similarity has positioned **4-(methylamino)butanoic acid** as a compound of significant interest in neuroscience and pharmaceutical research. It serves as a valuable tool for investigating GABAergic signaling pathways and as a potential precursor for the synthesis of novel therapeutics targeting a range of neurological disorders, including anxiety and depression.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological roles, and potential therapeutic applications of **4-(methylamino)butanoic acid**, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

## Chemical Properties and Structure

**4-(Methylamino)butanoic acid** is a non-proteinogenic amino acid with a molecular formula of  $C_5H_{11}NO_2$  and a molecular weight of approximately 117.15 g/mol.[1] The structure consists of a four-carbon butanoic acid backbone with a methylamino group attached to the gamma-carbon.[1] This N-methylation distinguishes it from GABA and influences its chemical and biological properties.[1]

## Physicochemical Data

A summary of the key physicochemical properties of **4-(methylamino)butanoic acid** and its commonly used hydrochloride salt is presented in Table 1. The hydrochloride salt is often utilized in research to improve solubility in aqueous solutions.<sup>[3]</sup>

Property	4-(Methylamino)butanoic acid	4-(Methylamino)butanoic acid hydrochloride	Source
CAS Number	1119-48-8	6976-17-6	<sup>[1]</sup> <sup>[3]</sup>
Molecular Formula	C5H11NO2	C5H12ClNO2	<sup>[1]</sup> <sup>[3]</sup>
Molecular Weight	117.15 g/mol	153.61 g/mol	<sup>[1]</sup> <sup>[3]</sup>
Appearance	Off-White Solid	Off-white to white solid	<sup>[4]</sup>
Melting Point	Not available	124-126 °C	<sup>[3]</sup>
pKa	4.42 ± 0.10 (Predicted)	Not available	
Solubility	Soluble in water	More soluble in polar solvents	<sup>[1]</sup>

Table 1: Physicochemical Properties

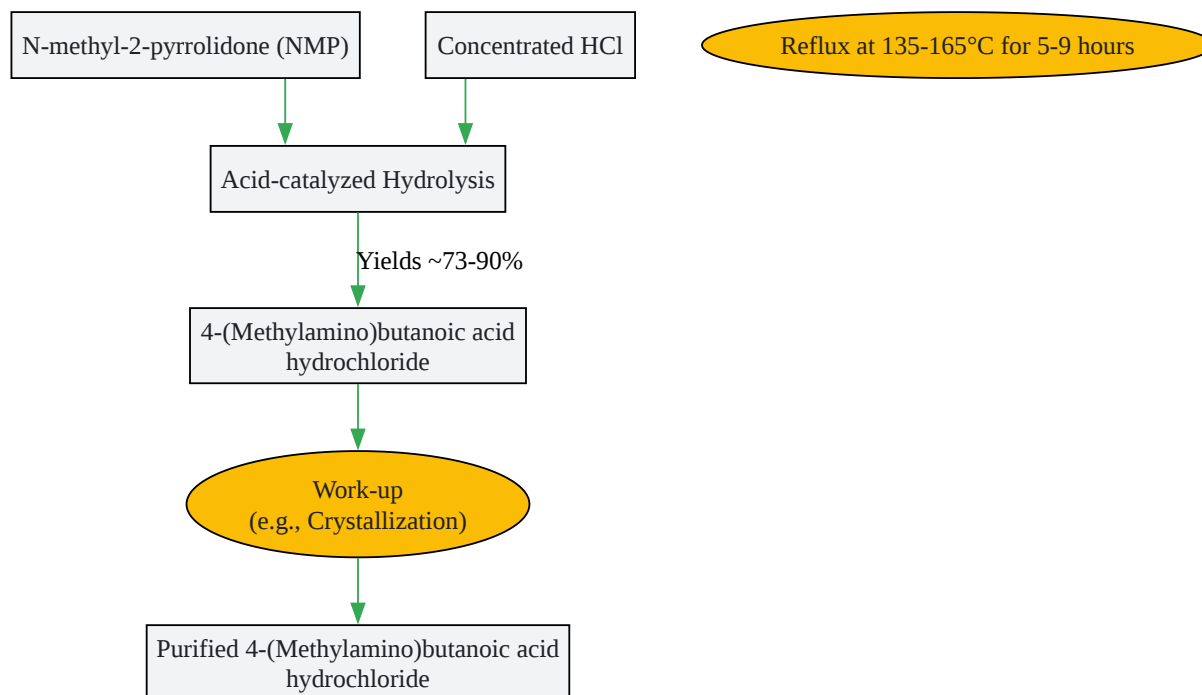
## Synthesis and Characterization

Several synthetic routes to **4-(methylamino)butanoic acid** have been reported, with the hydrolysis of N-methyl-2-pyrrolidone (NMP) being a common and industrially relevant method.

### Synthesis from N-methyl-2-pyrrolidone (NMP)

A prevalent method for synthesizing **4-(methylamino)butanoic acid** involves the acid-catalyzed hydrolysis of the lactam ring in NMP.

Workflow for Synthesis from NMP



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Caption: Synthesis of **4-(Methylamino)butanoic acid** HCl from NMP.

#### Experimental Protocol: Hydrolysis of N-methyl-2-pyrrolidone

- **Reaction Setup:** To a reaction vessel equipped with a reflux condenser, add N-methyl-2-pyrrolidone (NMP) and concentrated hydrochloric acid in a 1:2 weight ratio.[5]
- **Reaction Conditions:** Heat the mixture to reflux at 135°C for 5 hours with constant stirring.[5] Alternative conditions report refluxing at 165°C for 9 hours, with additional portions of concentrated HCl added during the reaction.
- **Work-up:** After cooling, remove the excess hydrochloric acid by distillation under reduced pressure.

- Purification: Dissolve the resulting solid in cold acetone, stir, and cool to induce crystallization. Filter the white solid, wash with cold acetone, and dry to yield **4-(methylamino)butanoic acid hydrochloride**.<sup>[5]</sup>

## Characterization

The identity and purity of synthesized **4-(methylamino)butanoic acid** can be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to elucidate the chemical structure. Predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra are available in public databases.<sup>[6]</sup>
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for purity assessment and quantification in various matrices. A common approach for organic acids involves reversed-phase chromatography with UV or MS detection.<sup>[7]</sup>

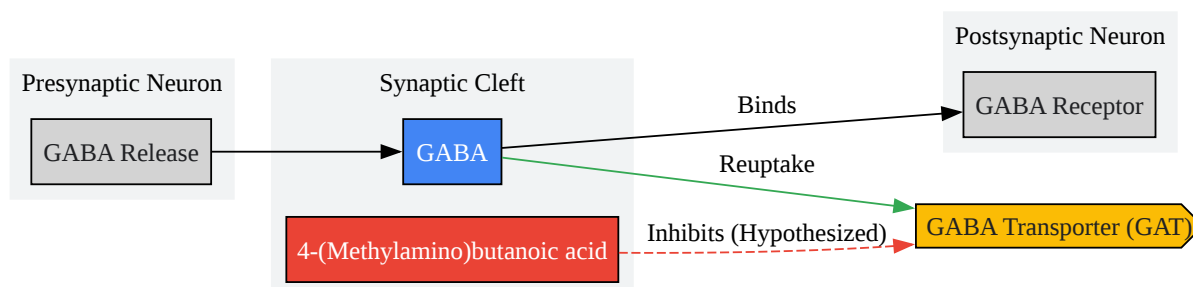
## Biological Role and Mechanism of Action

**4-(Methylamino)butanoic acid**'s biological significance stems from its structural relationship to GABA and its role as a metabolite of xenobiotics.

## GABAergic System Modulation

As an N-methylated analog of GABA, **4-(methylamino)butanoic acid** is a subject of interest for its potential to modulate the GABAergic system.<sup>[1]</sup> While specific binding affinities and IC<sub>50</sub> values for its interaction with GABA receptors (GABAA, GABAB) and GABA transporters (GATs) are not readily available in the literature, research on related N-alkylated GABA analogs suggests that such modifications can influence potency and selectivity for GAT subtypes.<sup>[2]</sup> It is hypothesized that **4-(methylamino)butanoic acid** may act as a competitive inhibitor of GABA transporters, thereby increasing the synaptic concentration of GABA.<sup>[2]</sup> Further research is required to fully elucidate its specific molecular targets and mechanism of action within the GABAergic system.

## Hypothesized GABAergic Modulation Pathway



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Caption: Hypothesized mechanism of GABAergic modulation.

## Metabolic Product

**4-(Methylamino)butanoic acid** is a known metabolite of two widely used chemicals:

- N-methyl-2-pyrrolidone (NMP): This industrial solvent can be hydrolyzed in vivo to form **4-(methylamino)butanoic acid**.
- Nicotine: In certain bacteria, nicotine is catabolized, leading to the formation of **4-(methylamino)butanoic acid** from the pyrrolidine ring of the nicotine molecule.

## Pharmacokinetics and Toxicology

Quantitative pharmacokinetic and toxicological data for **4-(methylamino)butanoic acid** are limited in the public domain.

## Pharmacokinetics

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for **4-(methylamino)butanoic acid** have not been extensively reported. However, its structural similarity to GABA, which generally has poor blood-brain barrier permeability, suggests that the N-methylation may alter its lipophilicity and potential for central nervous system penetration.<sup>[1]</sup>

The ester derivative, methyl 4-(methylamino)butanoate, is more lipophilic and has been investigated as a potential prodrug to enhance brain delivery.<sup>[1]</sup>

## Toxicology

Comprehensive toxicological data for **4-(methylamino)butanoic acid** are scarce. A safety data sheet for butyric acid reports an oral LD50 of 2940 mg/kg in rats.<sup>[3]</sup> However, this is for the parent compound and may not be representative of **4-(methylamino)butanoic acid**. Another study on the acute toxicity of a different compound,  $\beta$ -N-methylamino-L-alanine, in mice reported a presumptive LD50 of 3 mg/g.<sup>[8]</sup> It is crucial to conduct specific toxicological studies for **4-(methylamino)butanoic acid** to establish its safety profile.

Parameter	Value	Species	Route	Source
LD50 (Butyric Acid)	2940 mg/kg	Rat	Oral	<sup>[3]</sup>
LD50 (4-(Methylamino)butanoic acid)	Data not available	-	-	

Table 2: Acute Toxicity Data (for related compounds)

## Therapeutic Potential and Applications

The potential therapeutic applications of **4-(methylamino)butanoic acid** are primarily linked to its presumed modulation of the GABAergic system, making it a candidate for the development of treatments for neurological and psychiatric disorders.

## Neurological and Psychiatric Disorders

Given the role of GABA in regulating neuronal excitability, compounds that enhance GABAergic neurotransmission are being investigated for the treatment of conditions such as:

- **Anxiety and Depression:** By potentially increasing synaptic GABA levels, **4-(methylamino)butanoic acid** could exert anxiolytic and antidepressant effects.<sup>[3]</sup>
- **Epilepsy:** Enhancing GABAergic inhibition is a well-established strategy for seizure control.

## Drug Development Intermediate

**4-(Methylamino)butanoic acid** serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules with tailored pharmacological profiles.<sup>[1]</sup> Its functional groups, the secondary amine and the carboxylic acid, can be readily modified to create a library of derivatives for screening in drug discovery programs.<sup>[1]</sup>

## Conclusion

**4-(Methylamino)butanoic acid** is a compound with significant potential in the field of neuroscience and drug development. Its structural analogy to GABA provides a strong rationale for its investigation as a modulator of the GABAergic system. While current knowledge highlights its roles as a metabolite and a synthetic intermediate, a substantial need remains for comprehensive studies to elucidate its precise mechanism of action, pharmacokinetic profile, and full therapeutic potential. The detailed methodologies and compiled data in this guide are intended to serve as a valuable resource for researchers and scientists to advance the understanding and application of this promising molecule.

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